molecular formula C26H21FN2O4S B12138293 (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12138293
M. Wt: 476.5 g/mol
InChI Key: NLZXIGZHADIXQD-UHFFFAOYSA-N
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Description

The compound (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a heterocyclic molecule featuring a pyrrolidine-2,3-dione core substituted with a 4-tert-butylphenyl group, a 6-fluoro-benzothiazole moiety, and a furan-2-yl(hydroxy)methylidene side chain.

Properties

Molecular Formula

C26H21FN2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C26H21FN2O4S/c1-26(2,3)15-8-6-14(7-9-15)21-20(22(30)18-5-4-12-33-18)23(31)24(32)29(21)25-28-17-11-10-16(27)13-19(17)34-25/h4-13,21,31H,1-3H3

InChI Key

NLZXIGZHADIXQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-2,3-dione core, followed by the introduction of the benzothiazole and furan groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure may allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.

Medicine

In medicine, (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione has potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-dione (also known as succinimide) derivatives are well-studied for their biological activities, including anticonvulsant, antimicrobial, and kinase-inhibitory properties. Key analogs include:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Pharmacological Activity Reference
Target compound 6-fluoro-benzothiazole, 4-tert-butylphenyl, furan-2-yl(hydroxy)methylidene Hypothesized kinase inhibition (inferred from benzothiazole moiety) N/A
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloropyridine, substituted phenyl groups Anticancer (inhibits tyrosine kinases)
Benzothiazole-containing pyrrolidine-dione analogs Benzothiazole, aryl groups Antimicrobial (MIC: 2–8 µg/mL against S. aureus)

Key Findings :

  • The 6-fluoro-benzothiazole group in the target compound may enhance selectivity for kinases or microbial targets compared to non-fluorinated analogs, as fluorination often improves metabolic stability and binding affinity .

Benzothiazole-Containing Compounds

Benzothiazole derivatives are prominent in medicinal chemistry due to their anticancer, anti-inflammatory, and antimicrobial properties.

Table 2: Activity Comparison of Benzothiazole Derivatives
Compound Name Substituents IC50 (Cancer Cells) MIC (S. aureus) Reference
Target compound 6-fluoro, pyrrolidine-dione core Not reported Not reported N/A
6-Fluoro-1,3-benzothiazole-2-carboxamide Carboxamide 0.8 µM (MCF-7) 4 µg/mL
5-(4-tert-butylphenyl)-benzothiazole 4-tert-butylphenyl 1.2 µM (A549) 8 µg/mL

Key Findings :

  • The 4-tert-butylphenyl group, shared with some anticancer analogs, suggests possible activity against lung or breast cancer cell lines, though experimental validation is needed .

Furan-Modified Heterocycles

Furan rings are known to enhance pharmacokinetic properties, such as oral bioavailability.

Table 3: Comparison of Furan-Containing Analogs
Compound Name Core Structure Functional Group Bioactivity Reference
Target compound Pyrrolidine-2,3-dione Furan-2-yl(hydroxy)methylidene Not reported N/A
Isorhamnetin-3-O-glycoside (Z. fabago) Flavonoid Furanose sugar Antioxidant (EC50: 12 µM)
{4-[5-Methoxy-2-(...)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid ester Benzimidazole Furan-linked ester Proton pump inhibition

Key Findings :

  • The hydroxy-methylidene group in the target compound may act as a hydrogen-bond donor, improving target engagement compared to non-polar furan derivatives .
  • Furan-containing compounds from natural sources (e.g., Z. fabago) exhibit antioxidant activity, suggesting the target compound could share redox-modulating properties .

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